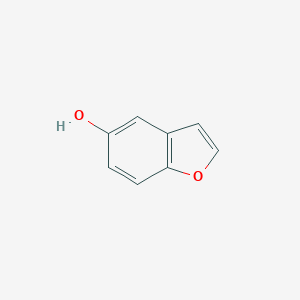

Benzofuran-5-ol

Overview

Description

Benzofuran-5-ol is an organic compound with the molecular formula C8H6O2 . It belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids, which are phenylpropanoids containing the 2-phenylbenzofuran moiety . It is also known by other names such as 1-Benzofuran-5-ol and 5-Benzofuranol .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One of the strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of Benzofuran-5-ol consists of a benzene ring fused to a furan ring . The molecular weight is 134.132 Da and the monoisotopic mass is 134.036774 Da .Chemical Reactions Analysis

Benzofuran derivatives have been found to exhibit a wide range of biological activities, which makes them suitable structures for the development of new drugs . For instance, some benzofuran derivatives have shown strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .Physical And Chemical Properties Analysis

Benzofuran-5-ol has a density of 1.3±0.1 g/cm3, a boiling point of 247.1±13.0 °C at 760 mmHg, and a flash point of 103.3±19.8 °C . It has a molar refractivity of 38.3±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 104.8±3.0 cm3 .Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including Benzofuran-5-ol, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Properties

Benzofuran compounds are known for their antibacterial properties . They can be used in the development of new antibiotics, contributing to the fight against antibiotic-resistant bacteria .

Anti-Oxidative Effects

Benzofuran-5-ol, like most benzofuran compounds, has anti-oxidative activities . This makes it a potential ingredient in the formulation of health supplements and pharmaceuticals aimed at managing oxidative stress-related conditions .

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .

Drug Lead Compounds

Due to their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Chemical Synthesis

Benzofuran-5-ol can be used in the synthesis of complex benzofuran derivatives . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .

Safety and Hazards

Benzofuran-5-ol is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Benzofuran compounds, including Benzofuran-5-ol, have attracted considerable attention due to their biological activities and potential applications in drug invention and development . Future research may focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Mechanism of Action

Target of Action

Benzofuran-5-ol primarily targets Lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

It is known that the compound interacts with its target, lysozyme, leading to changes that can inhibit the growth of certain bacteria .

Biochemical Pathways

It is suggested that the compound may influence pathways related to the immune response and bacterial cell wall synthesis .

Result of Action

Benzofuran-5-ol has shown promising results as an antimicrobial agent. It has been found to exhibit good antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans . This suggests that the compound’s action at the molecular and cellular level leads to the inhibition of these fungi.

properties

IUPAC Name |

1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFOPMSVNDORMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470002 | |

| Record name | Benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-5-ol | |

CAS RN |

13196-10-6 | |

| Record name | Benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

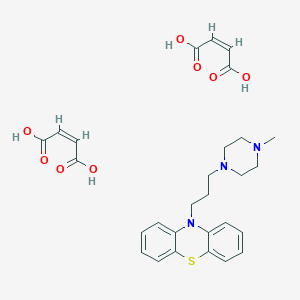

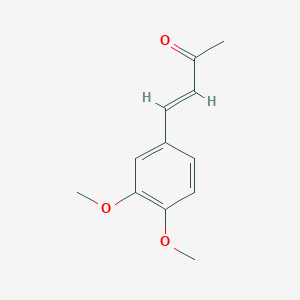

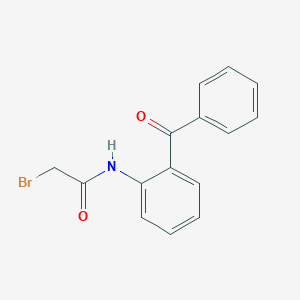

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 2,3-dihydro-1-benzofuran-5-ol derivatives in protecting against neurological damage?

A: Research suggests that 2,3-dihydro-1-benzofuran-5-ol analogues, structurally similar to α-tocopherol (Vitamin E), act as potent radical scavengers [, ]. They protect against neurological damage by inhibiting lipid peroxidation, a process triggered by excessive oxygen-derived radicals in conditions like stroke and trauma [, ]. Specifically, these compounds can prevent the consumption of α-tocopherol while simultaneously inhibiting the formation of malondialdehyde, a marker of lipid peroxidation []. This protective effect has been demonstrated in both in vitro and in vivo models [, ]. For example, 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride (MDL) showed promising neuroprotective effects in mice subjected to head injury [].

Q2: How does the structure of 2,3-dihydro-1-benzofuran-5-ol derivatives influence their brain penetration and distribution?

A: Studies indicate that the lipophilicity of 2,3-dihydro-1-benzofuran-5-ol analogues plays a crucial role in their brain penetration []. While MDL exhibits superior radical scavenging capacity compared to α-tocopherol, its lower lipophilicity (log P of 1.91) still allows for rapid brain penetration and even distribution across various brain regions []. This suggests that modifications to the structure, particularly those affecting lipophilicity, can significantly impact the compound's ability to reach its target sites within the brain.

Q3: Beyond neurological applications, what other biological activities have been reported for benzofuran-5-ol derivatives?

A: Research on Tapirira guianensis, a tree native to the Brazilian Atlantic forest, revealed the presence of novel alkenyl dihydrobenzofuranoids in its seed extracts []. These compounds, alongside other identified components like β-sitosterol, quercetin, and gallic acid, contribute to the extract's antioxidant activity []. Specifically, the CH2Cl2 soluble fraction of the seed extract demonstrated moderate activity against brine shrimp, suggesting potential cytotoxic properties []. This finding highlights the diverse biological activities of benzofuran-5-ol derivatives and their potential applications beyond neurological disorders.

Q4: What analytical techniques are employed to identify and characterize benzofuran-5-ol derivatives in natural sources and synthetic preparations?

A: The identification and characterization of benzofuran-5-ol derivatives heavily rely on spectrometric data analysis []. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for elucidating the structures of these compounds. For instance, researchers utilized these techniques to identify the new alkenyl dihydrobenzofuranoids isolated from Tapirira guianensis seed extract []. These analytical methods provide detailed information about the compound's structure, confirming its identity and purity.

Q5: What are the future directions for research on benzofuran-5-ol and its derivatives?

A5: Further research is warranted to fully understand the therapeutic potential of benzofuran-5-ol derivatives. This includes:

- Structure-Activity Relationship (SAR) studies: Investigating how specific structural modifications impact the compound's activity, potency, and selectivity for various targets would be crucial for drug development [].

- Drug delivery and targeting: Developing strategies to enhance the delivery of these compounds to specific tissues, particularly the brain, could improve their therapeutic efficacy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.